N-{4-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
Properties
IUPAC Name |
N-[4-[3-(2-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-13-6-4-5-7-16(13)18-12-17(19-21(18)27(3,24)25)14-8-10-15(11-9-14)20-26(2,22)23/h4-11,18,20H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVILKXCNIXJAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C)C3=CC=C(C=C3)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide generally involves a multi-step process:
Formation of the pyrazole ring: : Starting from a suitable hydrazine derivative and an appropriate β-keto ester, the pyrazole ring is formed.
Introduction of the methanesulfonyl group: : This step typically involves the reaction of the pyrazole with methanesulfonyl chloride in the presence of a base.
Coupling with the phenyl group: : The phenyl group is introduced via a cross-coupling reaction, often utilizing Suzuki or Stille coupling methods under specific reaction conditions.
Industrial Production Methods
Industrial production may leverage continuous flow reactors to optimize the yield and purity of the compound. Specific catalysts and solvents are employed to facilitate each reaction step while ensuring scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically involving oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions are common, particularly at positions on the phenyl ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic conditions.
Reduction: : Sodium borohydride in methanol or ethanol.
Substitution: : Halogenating agents like bromine for electrophilic aromatic substitution.
Major Products Formed
Oxidation: : Corresponding sulfoxide or sulfone derivatives.
Reduction: : Alcohol or amine derivatives.
Substitution: : Halogenated derivatives of the compound.
Scientific Research Applications
N-{4-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has a broad range of applications in scientific research:
Chemistry: : As a versatile intermediate in organic synthesis.
Biology: : Potential use in studying enzyme inhibition and receptor binding.
Medicine: : Investigated for its anti-inflammatory and anticancer properties.
Industry: : Used in the development of new materials and chemical processes.
Mechanism of Action
Mechanism
The compound's mechanism of action often involves interacting with specific molecular targets such as enzymes or receptors. Its methanesulfonyl group may form covalent bonds with active site residues in enzymes, leading to inhibition.
Molecular Targets and Pathways
Enzymes: : Proteases and kinases are common targets.
Pathways: : Signal transduction pathways modulated by the compound can lead to altered cell function, which is valuable in therapeutic contexts.
Comparison with Similar Compounds
Antiviral Pyrazoline Derivatives
Several pyrazoline-based sulfonamide compounds have been studied as antiviral candidates. Key examples include:
N-(3-(1-Benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Structural Differences : Replaces the methanesulfonyl group at position 1 with a benzoyl moiety and substitutes the 2-methylphenyl group with a 2-ethoxyphenyl ring.
- Activity : Demonstrated strong binding affinity to monkeypox virus (MPXV) DNA polymerase (DPol) and profilin-like protein A42R in molecular docking studies, with stable molecular dynamics (MD) simulations .
N-[3-[2-Benzoyl-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide Structural Differences: Features a reversed substitution pattern on the pyrazoline ring (2-benzoyl and 3-ethoxyphenyl).
Table 1: Antiviral Pyrazoline Derivatives
Sulfonamide Derivatives with Varied Substituents
Compounds with modified sulfonamide and aryl groups highlight the impact of substituents on activity:
N-{3-[1-(Methoxyacetyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- Structural Differences : Substitutes the methanesulfonyl group with a methoxyacetyl moiety and introduces a 3-nitrophenyl group.
- Implications : The electron-withdrawing nitro group may enhance binding to target proteins but could reduce metabolic stability .
N-[3-[3-(2-Methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide Structural Differences: Replaces the methanesulfonyl group with isobutyryl and retains the 2-methylphenyl substituent.
Herbicidal Compounds: Sulfentrazone and Metabolites
Sulfentrazone (N-[2,4-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide) is a triazolinone herbicide.
- Structural Differences: Contains a dichlorophenyl group and a difluoromethyl-triazolinone moiety instead of the pyrazoline core.
- Metabolites :
Table 2: Herbicidal Sulfonamides
Research Findings and Implications
- Antiviral Activity : Pyrazoline derivatives with ethoxyphenyl/benzoyl groups show promise against MPXV but require preclinical validation .
- Structural Flexibility : Substitutions at positions 1 and 5 significantly modulate bioactivity. For example, benzoyl groups enhance antiviral binding, while methanesulfonyl groups may improve metabolic stability.
- Divergent Applications: Sulfentrazone’s triazolinone core and halogenated aryl group confer herbicidal activity, contrasting with the pyrazoline-based antiviral candidates.
Biological Activity
N-{4-[1-Methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a pyrazole ring, which is known for its pharmacological significance, and methanesulfonamide moieties that enhance its reactivity and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound includes:
- Pyrazole ring : A five-membered ring containing two nitrogen atoms.
- Methanesulfonamide groups : These groups are known to participate in various biochemical interactions.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, potentially through the modulation of signaling pathways such as the PI3K/Akt pathway .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in the context of chronic inflammatory diseases where modulation of immune responses is crucial .
Antibacterial Activity
This compound has shown efficacy against several bacterial strains. The antibacterial mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The methanesulfonyl group acts as an electrophile, allowing for covalent binding with nucleophilic sites on enzymes, leading to inhibition of their activity.
- Receptor Modulation : The compound may also bind to various receptors, influencing cellular signaling pathways that are critical for maintaining homeostasis or promoting pathological conditions.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in the micromolar range. |
| Study 2 | Showed anti-inflammatory effects in a murine model of arthritis, reducing swelling and pain scores significantly compared to control groups. |
| Study 3 | Reported broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
